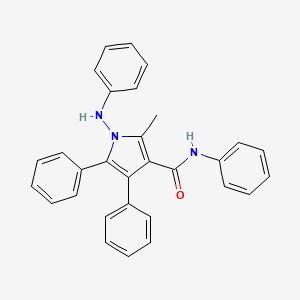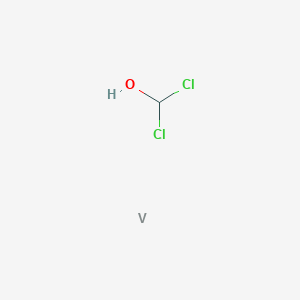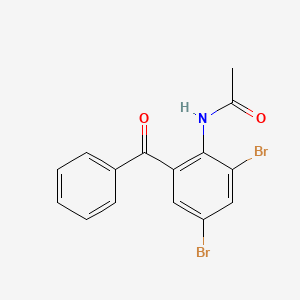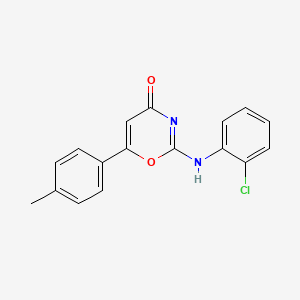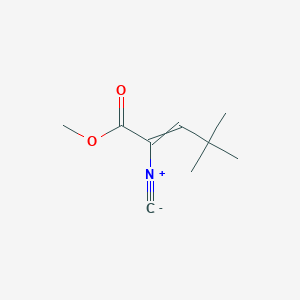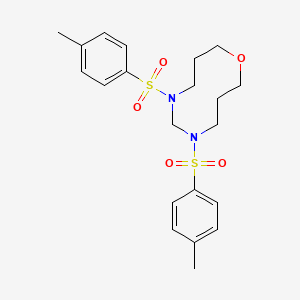
5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane is a synthetic organic compound characterized by its unique structure, which includes two 4-methylbenzene-1-sulfonyl groups attached to an oxadiazecane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane typically involves the following steps:
Formation of the Oxadiazecane Ring: The oxadiazecane ring can be synthesized through a cyclization reaction involving appropriate precursors such as diamines and diacids under controlled conditions.
Introduction of Sulfonyl Groups: The 4-methylbenzene-1-sulfonyl groups are introduced through sulfonylation reactions. This involves reacting the oxadiazecane ring with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols or sulfides.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane involves its interaction with specific molecular targets and pathways. The sulfonyl groups can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,7-Bis(4-chlorobenzene-1-sulfonyl)-1,5,7-oxadiazecane: Similar structure but with chlorobenzene sulfonyl groups.
5,7-Bis(4-nitrobenzene-1-sulfonyl)-1,5,7-oxadiazecane: Similar structure but with nitrobenzene sulfonyl groups.
Uniqueness
5,7-Bis(4-methylbenzene-1-sulfonyl)-1,5,7-oxadiazecane is unique due to the presence of 4-methylbenzene-1-sulfonyl groups, which can impart specific chemical and biological properties. These properties may differ from those of similar compounds with different substituents, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
89990-41-0 |
|---|---|
Molecular Formula |
C21H28N2O5S2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
5,7-bis-(4-methylphenyl)sulfonyl-1,5,7-oxadiazecane |
InChI |
InChI=1S/C21H28N2O5S2/c1-18-5-9-20(10-6-18)29(24,25)22-13-3-15-28-16-4-14-23(17-22)30(26,27)21-11-7-19(2)8-12-21/h5-12H,3-4,13-17H2,1-2H3 |
InChI Key |
UUGYAJIZUFZPBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCOCCCN(C2)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


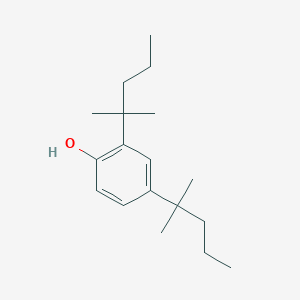
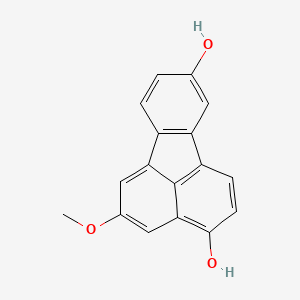
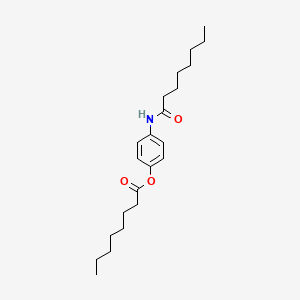

![1,1'-[Oxydi(4,1-phenylene)]bis[2-(4-chlorophenyl)ethan-1-one]](/img/structure/B14376817.png)
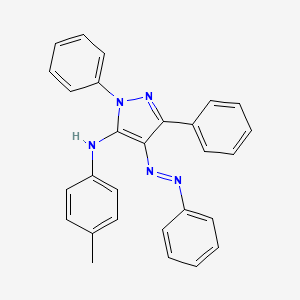
![2H-Indol-2-one, 1,3-dihydro-3-[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]-](/img/structure/B14376829.png)
![N'-[(E)-hydrazinylidenemethyl]-1H-benzimidazole-2-carboximidamide](/img/structure/B14376831.png)
